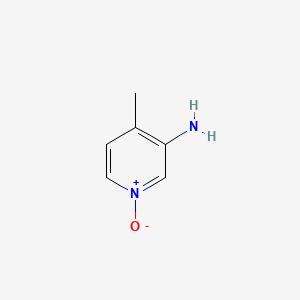

3-Pyridinamine,4-methyl-,1-oxide(9CI)

Description

Significance of Pyridine (B92270) N-Oxides in Contemporary Chemical Science

Pyridine N-oxides are a versatile and important class of heterocyclic compounds characterized by a pyridine ring where the nitrogen atom is oxidized. Current time information in Singapore. First described in 1926, this N-oxide functionality imparts unique chemical properties that distinguish these compounds from their parent pyridines. guidechem.com The N-O bond is highly polar, leading to a larger dipole moment compared to pyridine, and renders the N-oxide a much weaker base. guidechem.comgoogle.com

The significance of pyridine N-oxides in contemporary chemical science is multifaceted:

Intermediates in Organic Synthesis: The N-oxide group alters the reactivity of the pyridine ring, activating the 2- and 4-positions for both nucleophilic and electrophilic substitution reactions. Current time information in Singapore.wikipedia.org This allows for the synthesis of substituted pyridines that are otherwise difficult to obtain. The oxygen atom can later be removed through deoxygenation, making N-oxides useful as temporary activating and directing groups. Current time information in Singapore.wikipedia.org

Medicinal Chemistry and Drug Development: The N-oxide moiety is found in numerous drugs and is often critical for their biomedical applications. guidechem.comgoogle.com It can increase water solubility and modulate membrane permeability. google.com Furthermore, many heteroaromatic N-oxides are enzymatically reduced in the body, a property exploited in the design of hypoxia-activated prodrugs for targeted cancer therapy. google.com N-oxides of various pyridines serve as precursors to important drugs such as the anti-inflammatory drug niflumic acid and the proton-pump inhibitor omeprazole. Current time information in Singapore.

Catalysis and Ligand Chemistry: Pyridine N-oxides serve as ligands in coordination chemistry, forming complexes with a host of transition metals. Current time information in Singapore.orgsyn.org Chiral pyridine N-oxides have been developed and used as organocatalysts in asymmetric synthesis. guidechem.compatsnap.com

Reagents and Special Applications: While less common, pyridine N-oxides can act as oxidizing agents in certain reactions. Current time information in Singapore. They are also investigated for their role in photoinduced reactions, where they can serve as precursors to reactive oxygen species. google.com The ability of the N-oxide group to form strong hydrogen bonds is another key feature, influencing their physical properties and applications. google.com

Overview of 3-Pyridinamine, 4-methyl-, 1-oxide (9CI) and its Position within Heterocyclic Chemistry Research

3-Pyridinamine, 4-methyl-, 1-oxide, also known as 3-Amino-4-methylpyridine (B17607) N-oxide, is a specific derivative within the pyridine N-oxide family. While extensive research on this particular compound is not widely documented in publicly available literature, its structure suggests a significant position within heterocyclic chemistry, primarily through its relationship with its parent amine, 3-amino-4-methylpyridine.

Chemical Identity: The fundamental properties of 3-Pyridinamine, 4-methyl-, 1-oxide are summarized in the table below.

| Property | Value | Source |

| CAS Number | 100114-04-3 | wikipedia.org |

| Molecular Formula | C₆H₈N₂O | wikipedia.org |

| Molecular Weight | 124.14 g/mol | wikipedia.org |

| Common Name | 3-Amino-4-methylpyridine N-oxide |

Position in Heterocyclic Chemistry: The significance of 3-Pyridinamine, 4-methyl-, 1-oxide can be inferred from the established importance of its non-oxidized precursor, 3-amino-4-methylpyridine (also known as 3-amino-4-picoline). This parent compound is a key intermediate in the synthesis of Nevirapine, an anti-AIDS drug. The synthesis of 3-amino-4-methylpyridine itself is a topic of considerable research, with various methods developed from starting materials like 4-methylpyridine (B42270) or 4-methylpyridine-3-boronic acid. google.com

Given the general reactivity of pyridine N-oxides, 3-Pyridinamine, 4-methyl-, 1-oxide holds potential as a valuable synthetic intermediate. The oxidation of the pyridine nitrogen to the N-oxide is a common strategy to modify the electronic properties of the ring. wikipedia.org This modification could serve several purposes in a synthetic route:

Directing Group: The N-oxide group activates the C2 and C6 positions of the pyridine ring towards nucleophilic attack, potentially allowing for the introduction of other functional groups.

Protecting Group: The N-oxide can prevent unwanted reactions at the ring nitrogen during other chemical transformations.

Modulation of Properties: The introduction of the polar N-O bond could be used to alter the solubility or chromatographic behavior of an intermediate, facilitating purification.

While specific applications of 3-Pyridinamine, 4-methyl-, 1-oxide are not detailed in current research, its structural relationship to a vital pharmaceutical intermediate places it as a compound of interest for the development of new synthetic pathways and novel analogues in medicinal chemistry. The field of heterocyclic chemistry often involves the synthesis of such derivatives to explore structure-activity relationships or to optimize synthetic routes.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-oxidopyridin-1-ium-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-2-3-8(9)4-6(5)7/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFECBPIDUOHYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=[N+](C=C1)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pyridinamine,4 Methyl ,1 Oxide 9ci and Its Derivatives

N-Oxidation of Pyridine (B92270) Derivatives

The conversion of a pyridine nitrogen to its corresponding N-oxide is typically achieved through oxidation. The choice of oxidant and reaction conditions is crucial, especially when the pyridine ring is substituted with sensitive functional groups such as an amino group.

Direct N-Oxidation of 3-Amino-4-methylpyridine (B17607) (Parent Amine)

The direct N-oxidation of 3-amino-4-methylpyridine presents a challenge due to the presence of the electron-donating amino group, which can also be susceptible to oxidation. However, specific reagents and conditions can achieve the desired transformation. One such method involves the use of Caro's acid (peroxymonosulfuric acid, H₂SO₅). arkat-usa.org This reagent is effective for the N-oxidation of aminopyridines, often allowing the reaction to be performed in aqueous media and over a range of pH values. arkat-usa.org The reaction proceeds by the electrophilic attack of the peroxy acid on the more nucleophilic pyridine nitrogen.

Oxidation of Methylpyridines to Corresponding N-Oxides

The oxidation of methyl-substituted pyridines to their N-oxides is a well-established process. The presence of the methyl group, an electron-donating group, can influence the reactivity of the pyridine nitrogen. A variety of oxidizing agents have been successfully employed for this transformation.

Application of Peroxidic Reagents (e.g., m-Chloroperoxybenzoic Acid, Perbenzoic Acid, Caro's Acid)

Peroxy acids are a common class of reagents for the N-oxidation of pyridines. Their effectiveness can vary depending on the specific peroxy acid and the substituents on the pyridine ring.

m-Chloroperoxybenzoic Acid (m-CPBA): This is a widely used and commercially available peroxy acid for N-oxidations. rsc.orggoogle.com It is often employed in chlorinated solvents like dichloromethane (B109758). google.com The oxidation of 3-substituted pyridines with m-CPBA has been shown to provide high yields of the corresponding N-oxides. arkat-usa.org For instance, the N-oxidation of various pyridine compounds using m-CPBA in dichloromethane at temperatures ranging from 0-25°C for 20-26 hours has been reported to be efficient. google.com

Perbenzoic Acid: Historically, perbenzoic acid has been used for the oxidation of pyridine to pyridine-N-oxide. orgsyn.org

Caro's Acid (Peroxymonosulfuric Acid): As mentioned, Caro's acid is particularly useful for the N-oxidation of aminopyridines. arkat-usa.org It is prepared by reacting concentrated sulfuric acid with concentrated hydrogen peroxide. google.comsciencemadness.org The use of Caro's acid allows for the N-oxidation of aminopyridines under neutral or basic conditions by dissolving the substrate in a potassium hydroxide (B78521) solution before the slow addition of the acid. arkat-usa.org

| Reagent | Typical Conditions | Substrate Applicability | Reference |

| m-CPBA | Dichloromethane, 0-25°C | General substituted pyridines | arkat-usa.orggoogle.com |

| Perbenzoic Acid | Not specified | Pyridine | orgsyn.org |

| Caro's Acid | Aqueous KOH, room temp. | Aminopyridines | arkat-usa.org |

Utilization of Hydrogen Peroxide Systems (e.g., H₂O₂/Acetic Acid, H₂O₂/Methyltrioxorhenium)

Hydrogen peroxide is an attractive oxidant due to its low cost and the fact that its only byproduct is water. However, it often requires activation to be effective for N-oxidation.

Hydrogen Peroxide in Acetic Acid: The combination of hydrogen peroxide and glacial acetic acid forms peracetic acid in situ, which is a classic and effective reagent for the N-oxidation of pyridines, including substituted ones. arkat-usa.orgorgsyn.orgcdnsciencepub.com This method has been successfully applied to the synthesis of various pyrimidine (B1678525) N-oxides, often yielding better results than m-CPBA. cdnsciencepub.com

Hydrogen Peroxide with Methyltrioxorhenium (MTO): Methyltrioxorhenium (MTO) is a highly effective catalyst for N-oxidation reactions using hydrogen peroxide as the terminal oxidant. arkat-usa.orgthieme-connect.com This system has been shown to oxidize a variety of pyridine derivatives, including those with 3- and 4-substituents, to their corresponding N-oxides in high yields with low catalyst loadings (0.2-0.5 mol%). arkat-usa.org The reaction is typically carried out at room temperature. thieme-connect.com The MTO/H₂O₂ system has been successfully used for the selective N-oxidation of purines and related nitrogen heterocycles. thieme-connect.com

| System | Catalyst/Co-reagent | Typical Conditions | Substrate Applicability | Reference |

| H₂O₂/Acetic Acid | Acetic Acid | Not specified | Pyridines, Pyrimidines | arkat-usa.orgorgsyn.orgcdnsciencepub.com |

| H₂O₂/MTO | Methyltrioxorhenium | Room temperature | Substituted Pyridines, Purines | arkat-usa.orgthieme-connect.com |

Advanced Oxidative Approaches (e.g., Dimethyldioxirane, Bis(trimethylsilyl)peroxide, Oxaziridines)

More modern and often milder methods for N-oxidation have been developed to address substrates with sensitive functional groups or to improve selectivity.

Dimethyldioxirane (DMD): DMD is a powerful yet mild oxidizing agent that can quantitatively convert pyridines to their N-oxides at low temperatures. arkat-usa.orgresearchgate.net The reaction is typically rapid and clean, with acetone (B3395972) being the only byproduct. wikipedia.org DMD is known to oxidize tertiary amines to their corresponding N-oxides. wikipedia.org The oxidation of 2-substituted pyridines with DMD produces the N-oxides as the sole products in most cases. researchgate.net

Bis(trimethylsilyl)peroxide (BTSP): BTSP serves as an anhydrous source of hydrogen peroxide. wikipedia.orgwikipedia.org It can be used in conjunction with catalysts like methyltrioxorhenium (MTO) or other rhenium oxides for N-oxidation. arkat-usa.orgorganic-chemistry.org This system avoids the use of aqueous hydrogen peroxide, which can be beneficial for water-sensitive substrates. organic-chemistry.org The reaction of methyl isonicotinate (B8489971) with BTSP in the presence of perrhenic acid in dichloromethane affords the corresponding N-oxide. arkat-usa.org

Oxaziridines: Perfluoro-(cis-2,3-dialkyloxaziridines) are powerful oxidizing agents capable of clean oxyfunctionalization, including the N-oxidation of pyridines. arkat-usa.org Oxaziridines can be synthesized by the oxidation of imines with peracids. wikipedia.org

| Reagent | Key Features | Substrate Applicability | Reference |

| Dimethyldioxirane (DMD) | Mild, rapid, clean (acetone byproduct) | Substituted Pyridines, Tertiary Amines | arkat-usa.orgresearchgate.netwikipedia.org |

| Bis(trimethylsilyl)peroxide (BTSP) | Anhydrous H₂O₂ source | General pyridines (with catalyst) | arkat-usa.orgorganic-chemistry.org |

| Perfluoro-(cis-2,3-dialkyloxaziridine) | Powerful oxidizing agent | General pyridines | arkat-usa.org |

Continuous Flow and Microreactor Technology in N-Oxidation Processes

The use of continuous flow and microreactor technology offers significant advantages for N-oxidation reactions, including enhanced safety, efficiency, and scalability. organic-chemistry.orgbme.hunih.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time.

A notable example is the use of a packed-bed microreactor with titanium silicalite (TS-1) as a catalyst and a hydrogen peroxide solution in methanol (B129727) as the oxidant. organic-chemistry.orgresearchgate.netorganic-chemistry.org This system has been shown to produce various pyridine N-oxides in yields up to 99% with significantly reduced reaction times compared to batch processes. organic-chemistry.orgresearchgate.net The catalyst demonstrated high stability, allowing for continuous operation for over 800 hours while maintaining its activity. organic-chemistry.orgresearchgate.net This technology is applicable to a broad range of pyridine derivatives, including those with both electron-donating and electron-withdrawing groups. organic-chemistry.org The improved safety profile is a key benefit, as it minimizes the risks associated with handling potentially unstable oxidizing agents in large quantities, which can be a concern in traditional batch oxidation processes. bme.hu

| Technology | Catalyst/Reagent System | Advantages | Reference |

| Continuous Flow Microreactor | TS-1 / H₂O₂ in Methanol | High yield, short reaction time, enhanced safety, scalability, catalyst stability | organic-chemistry.orgresearchgate.netorganic-chemistry.org |

Synthesis via Ring Transformation Reactions

The formation of the pyridine N-oxide ring system can be achieved through the strategic rearrangement of other heterocyclic structures. One such notable method involves the ring transformation of pyrimidinone derivatives. For instance, 3-methyl-5-nitropyrimidin-4(3H)-one has been shown to react with various enaminones, leading to the formation of functionalized 4-aminopyridines. researchgate.netscilit.com This transformation provides a versatile route to introduce a variety of amino groups at the 4-position of the pyridine ring by modifying the structure of the enaminone reactant. researchgate.net While this method directly yields substituted pyridines, subsequent N-oxidation would be necessary to obtain the corresponding pyridine N-oxide derivatives.

A plausible mechanism for this ring transformation involves the initial reaction of the pyrimidinone with the enaminone, followed by a series of rearrangements and ring-opening/ring-closing steps to afford the final pyridine product. researchgate.net This methodology highlights the potential of ring transformation reactions in accessing complex pyridine scaffolds from different heterocyclic precursors.

Preparation of Functionalized Pyridine N-Oxide Precursors through Electrophilic Substitution

The introduction of functional groups onto a pre-existing pyridine N-oxide ring via electrophilic substitution is a fundamental strategy in the synthesis of derivatives of 3-pyridinamine, 4-methyl-, 1-oxide. The N-oxide group significantly influences the reactivity and regioselectivity of these reactions compared to the parent pyridine.

Nitration Reactions on Pyridine N-Oxides

Nitration is a key electrophilic substitution reaction for functionalizing pyridine N-oxides. The presence of the N-oxide group activates the pyridine ring towards electrophilic attack, particularly at the 4-position. researchgate.net The nitration of 3-methylpyridine-1-oxide, a close structural analog to the precursor of the title compound, serves as an illustrative example. This reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.org

The procedure involves the careful addition of 3-methylpyridine-1-oxide to a cold solution of sulfuric acid, followed by the portion-wise addition of fuming nitric acid. The reaction mixture is then heated to initiate the nitration process, which can be vigorous and may require cooling to control the reaction rate. orgsyn.org The product, 3-methyl-4-nitropyridine-1-oxide, is then isolated by pouring the reaction mixture onto ice and neutralizing the acid with a base such as sodium carbonate. orgsyn.org

The general mechanism for the nitration of pyridine-N-oxide involves the formation of the nitronium ion (NO₂⁺) from the acid mixture, which then attacks the electron-rich 4-position of the pyridine N-oxide ring. rsc.org Theoretical studies suggest that while the reaction has a low activation energy, the strong acidic medium protonates the pyridine, which deactivates it towards electrophilic substitution. rsc.org However, the N-oxide facilitates the reaction.

Table 1: Nitration of Pyridine N-Oxide Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Methylpyridine-1-oxide | Fuming HNO₃, H₂SO₄ | 3-Methyl-4-nitropyridine-1-oxide | Not specified | orgsyn.org |

| Pyridine-N-oxide | Fuming HNO₃, H₂SO₄ | 4-Nitropyridine-N-oxide | 42% | researchgate.net |

| 3,5-Dimethylpyridine-N-oxide | HNO₃, Toluene | 4-Nitro-3,5-dimethylpyridine-N-oxide | 91.84% | researchgate.net |

Other Electrophilic Functionalization Routes

Besides nitration, other electrophilic substitution reactions can be employed to functionalize pyridine N-oxides, although they can be more challenging.

Halogenation: Direct bromination and chlorination of pyridine N-oxides are feasible. wikipedia.org These reactions introduce halogen atoms onto the pyridine ring, which can serve as handles for further synthetic transformations.

Sulfonation: The sulfonation of pyridine is generally more difficult than nitration. However, the use of a mercury(II) sulfate (B86663) catalyst can facilitate the addition of a sulfur trioxide group to the nitrogen atom, leading to the formation of pyridine-3-sulfonic acid. wikipedia.org

Amination: The introduction of an amino group onto the pyridine N-oxide ring can be achieved through various methods. One approach involves the reaction of pyridine N-oxides with activated isocyanides, which, after a two-step, one-pot process, yields 2-aminopyridines. nih.gov This method is notable for its tolerance of a wide range of functional groups, including those that are strongly electron-withdrawing. nih.gov

Synthesis of the Parent Pyridine Precursor (3-Amino-4-methylpyridine)

The synthesis of the parent pyridine, 3-amino-4-methylpyridine, is a critical step as it serves as the direct precursor for the N-oxidation to the final target compound. Several synthetic routes to this key intermediate have been developed.

One prominent method starts from 4-methylpyridine-3-boronic acid. patsnap.comgoogle.com In this approach, the boronic acid derivative is reacted with an inorganic ammonia (B1221849) source, such as aqueous ammonia, ammonium (B1175870) acetate, or ammonium chloride, in the presence of a metal oxide catalyst like copper oxide or cobalt oxide. patsnap.comgoogle.com This one-step reaction provides a straightforward and efficient pathway to 3-amino-4-methylpyridine with good yields. patsnap.comgoogle.com

Another common strategy involves the amination of a 3-halo-4-methylpyridine. For example, 3-bromo-4-methylpyridine (B15001) can be reacted with ammonia in the presence of a copper catalyst, such as copper sulfate, at elevated temperatures and pressures to afford 3-amino-4-methylpyridine in high yield. google.com A similar reaction can be performed starting from 3-chloro-4-methylpyridine. google.com

Table 2: Synthesis of 3-Amino-4-methylpyridine

| Starting Material | Reagents | Product | Yield | Reference |

| 4-Methylpyridine-3-boronic acid | NH₃·H₂O, Copper oxynitride | 3-Amino-4-methylpyridine | 95% | patsnap.com |

| 4-Methylpyridine-3-boronic acid | Ammonium acetate, Cobalt oxide | 3-Amino-4-methylpyridine | 88% | google.com |

| 3-Bromo-4-methylpyridine | NH₃, Copper sulfate, Methanol | 3-Amino-4-methylpyridine | 95% | google.com |

| 3-Chloro-4-methylpyridine | NH₃, Copper sulfate, Methanol | 3-Amino-4-methylpyridine | 73% | google.com |

The choice of synthetic route to 3-amino-4-methylpyridine often depends on the availability of starting materials and the desired scale of the reaction. The subsequent N-oxidation of this precursor, likely using a peracid such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA), would yield the target compound, 3-pyridinamine, 4-methyl-, 1-oxide. orgsyn.orgwikipedia.orgarkat-usa.org

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Properties

There are no available published studies detailing the quantum chemical calculations of the electronic structure and properties of 3-Pyridinamine, 4-methyl-, 1-oxide. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine optimized geometry, electronic energies, orbital distributions (such as HOMO and LUMO), and molecular electrostatic potential maps.

Reaction Mechanism Elucidation and Energy Profile Determinations

No specific research on the elucidation of reaction mechanisms or the determination of energy profiles involving 3-Pyridinamine, 4-methyl-, 1-oxide through computational methods has been found. Theoretical studies in this area would investigate the transition states and intermediates of reactions where this molecule acts as a reactant, product, or intermediate, providing valuable information on reaction kinetics and thermodynamics.

Structure-Reactivity Relationship Predictions

There are no published computational predictions on the structure-reactivity relationships for 3-Pyridinamine, 4-methyl-, 1-oxide. These studies would typically correlate computed electronic and structural parameters with observed or predicted chemical reactivity, aiding in the design of new synthetic routes or the prediction of biological activity.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

No molecular modeling or dynamics simulation studies focused on the conformational analysis of 3-Pyridinamine, 4-methyl-, 1-oxide have been identified in the scientific literature. Such simulations would provide insight into the molecule's flexibility, preferred conformations in different environments, and potential interactions with other molecules.

Coordination Chemistry and Ligand Properties

Pyridine (B92270) N-Oxides as Ligands in Transition Metal Complexes

Pyridine N-oxides are a class of heterocyclic ligands that coordinate to metal centers primarily through the exocyclic oxygen atom. wikipedia.org This bonding mode is a defining characteristic of their coordination chemistry. The oxygen atom, being the negative end of the N-O dipole, acts as a hard donor, making these ligands particularly suitable for binding to hard or borderline metal ions. acs.org The basicity of pyridine N-oxides is significantly lower than that of their parent pyridines; for instance, the pKa of protonated pyridine N-oxide is approximately 0.8, indicating it is a weakly basic ligand. wikipedia.orgwikipedia.org

Transition metal complexes involving pyridine N-oxide ligands are numerous and structurally diverse. wikipedia.org They frequently form octahedral homoleptic complexes, such as [M(ONC₅H₅)₆]²⁺, with divalent first-row transition metals like Mn(II), Fe(II), Co(II), and Ni(II). wikipedia.org The coordination geometry, however, can be influenced by the steric bulk of substituents on the pyridine ring and the nature of the counter-ions. X-ray crystallographic studies of various metal-pyridine N-oxide complexes reveal a non-linear M-O-N bond angle, typically around 130°. wikipedia.org The resulting complexes are generally high-spin and kinetically labile. wikipedia.org

The presence of substituents on the pyridine ring, such as the amino and methyl groups in 3-Pyridinamine, 4-methyl-, 1-oxide, is known to modulate the ligand's donor properties. Electron-donating groups can enhance the electron density on the oxygen atom, potentially leading to stronger metal-ligand bonds and more stable complexes. researchgate.net

Synthesis and Characterization of Metal-N-Oxide Coordination Compounds

The synthesis of coordination compounds with pyridine N-oxide ligands is typically straightforward. A common method involves the direct reaction of a metal salt (e.g., halide, nitrate, or acetate) with the N-oxide ligand in a suitable solvent, such as ethanol, methanol (B129727), or water. mdpi.comresearchgate.netekb.eg The reaction mixture is often stirred, sometimes with heating, to facilitate the formation of the complex, which may then be isolated by cooling, evaporation of the solvent, or precipitation. mdpi.comdatapdf.com For instance, complexes of 2-amino-3-methylpyridine (B33374) have been synthesized by mixing the ligand with metal salts like Cu(CH₃COO)₂ or AgNO₃ in appropriate molar ratios and stirring the solution overnight. mdpi.com Similarly, a vanadium(IV) complex incorporating 4-methylpyridine-N-oxide was synthesized by reacting salicylaldehyde (B1680747) 4-phenylthiosemicarbazone with vanadyl acetylacetonate (B107027) (VO(acac)₂) and the N-oxide ligand. researchgate.net

Characterization of these metal-N-oxide complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: This is a crucial tool for confirming coordination. The N-O stretching vibration (ν(N-O)) in a free pyridine N-oxide ligand typically appears at a specific frequency. Upon coordination to a metal center through the oxygen atom, this band shifts, usually to a lower frequency (wavenumber). This shift is indicative of the weakening of the N-O bond due to the donation of electron density to the metal. New bands corresponding to metal-oxygen (M-O) vibrations may also appear in the far-IR region. ekb.eg

| Vibrational Mode | Free Ligand Frequency (cm⁻¹) | Coordinated Ligand Frequency (cm⁻¹) | Interpretation |

|---|---|---|---|

| ν(OH) and ν(NH₂) | ~3405–3519 | Shifted to lower frequencies | Indicates involvement of NH₂ group and/or water in coordination or hydrogen bonding. |

| ν(C=N) | ~1550–1690 | Shifted | Change in the electronic environment of the pyridine ring upon coordination. |

| ν(M-N) | N/A | ~403–603 | Formation of a metal-nitrogen bond (from the ring or amino group). |

| ν(M-O) | N/A | ~545–584 | Formation of a metal-oxygen bond (from the N-oxide or coordinated water). |

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands. Shifts in these bands compared to the free ligand and simple metal salt can confirm complex formation and provide insights into the coordination geometry. mdpi.com

Thermal Analysis (TGA/DSC): Thermogravimetric analysis can be used to study the thermal stability of the complexes and to identify the loss of solvent molecules or the decomposition pathway of the ligand. researchgate.netresearchgate.net

Influence of the N-Oxide Moiety on Ligand Binding and Complex Stability

The N-oxide moiety fundamentally alters the electronic properties of the pyridine ring and its behavior as a ligand. The primary influence is the change in the donor atom from the ring nitrogen to the exocyclic oxygen.

Enhanced Nucleophilicity: The oxygen atom of the N-oxide group is a stronger nucleophile than the nitrogen atom of the parent pyridine. Natural bond orbital (NBO) analysis has shown that the natural atomic charge on the oxygen atom of 4-substituted pyridine-N-oxides is significantly more negative than that on the pyridine nitrogen of corresponding 4-substituted pyridines. acs.org This increased negative charge on the oxygen atom facilitates the formation of coordination bonds with metal cations. acs.org

Bonding and Stability: Coordination through the oxygen atom weakens the N-O bond, as observed by the decrease in its stretching frequency in IR spectra. ekb.eg The stability of the resulting metal complexes can be influenced by several factors. The presence of electron-donating substituents on the pyridine ring, such as the amino and methyl groups in 3-Pyridinamine, 4-methyl-, 1-oxide, can increase the electron density on the oxygen atom, thereby enhancing its donor capability and forming more stable complexes. researchgate.net Conversely, the stability of complexes with alkali and alkaline-earth metals in aqueous solution is generally low, existing in an equilibrium with their components. researchgate.net However, complex stability tends to increase with decreasing solvent polarity. researchgate.net The steric hindrance of substituents near the coordination site can also play a significant role in the stability and structure of the final complex. mdpi.com

| Bond | Bond Length (Å) | Description |

|---|---|---|

| V=O1 (oxo) | 1.597(2) | Apical oxo group bond. |

| V–O3 (N-oxide) | 2.011(2) | Bond between Vanadium and the N-oxide oxygen. |

| V–S | 2.392(1) | Bond from a thiosemicarbazonato co-ligand. |

| V–N1 | 2.063(2) | Bond from a thiosemicarbazonato co-ligand. |

| V–O2 | 1.961(2) | Bond from a thiosemicarbazonato co-ligand. |

Applications in Organic Synthesis and Catalyst Development

Utility as Synthetic Reagents in Organic Transformations

Pyridine (B92270) N-oxides are recognized for their enhanced reactivity compared to their parent pyridines, making them valuable reagents in organic synthesis. The oxidation of the ring nitrogen to an N-oxide activates the pyridine ring, particularly at the 2- and 4-positions, towards both nucleophilic and electrophilic substitution reactions. researchgate.netwikipedia.org This activation allows for the introduction of a variety of functional groups that would be difficult to achieve with the less reactive pyridine core. researchgate.net

While specific studies detailing the use of 3-Pyridinamine, 4-methyl-, 1-oxide as a reagent are not extensively documented in publicly available literature, its reactivity can be inferred from the general behavior of substituted pyridine N-oxides. For instance, the N-oxide can direct the regioselective introduction of substituents, which can be subsequently removed through deoxygenation to yield the desired substituted pyridine. researchgate.netwikipedia.org

The un-oxidized parent compound, 3-amino-4-methylpyridine (B17607), undergoes various transformations that highlight the potential of its N-oxide derivative. For example, the amino group can be converted to a diazonium salt, which can then be substituted by halogens. guidechem.com Such transformations on the N-oxide analogue could lead to a diverse array of functionalized pyridine N-oxides, which are themselves valuable synthetic intermediates.

Role as Versatile Building Blocks in Complex Molecule Synthesis

One of the most significant applications of the structural framework of 3-Pyridinamine, 4-methyl-, 1-oxide lies in its role as a precursor to pharmaceutically important molecules. The corresponding un-oxidized amine, 3-amino-4-methylpyridine, is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS. guidechem.compatsnap.comgoogle.comgoogle.com

The synthesis of Nevirapine involves the coupling of 2-chloro-3-amino-4-methylpyridine (B1178857) with other precursors. The 2-chloro derivative is synthesized from 3-amino-4-methylpyridine. guidechem.comgoogle.comgoogle.com This underscores the importance of the 3-amino-4-methylpyridine scaffold as a crucial building block. The N-oxide derivative, 3-Pyridinamine, 4-methyl-, 1-oxide, can be envisioned as a stable precursor or a protected form of this key intermediate, which can be deoxygenated at a later stage of the synthesis.

The synthesis of 3-amino-4-methylpyridine has been achieved through various routes, including the use of metal oxide catalysts. One patented method describes the synthesis from 4-methylpyridine-3-boronic acid and an ammonia (B1221849) source in the presence of a metal oxide catalyst, with yields reaching up to 95%. patsnap.comgoogle.com

Table 1: Synthesis of 3-Amino-4-methylpyridine using Metal Oxide Catalysts

| Catalyst | Ammonia Source | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Copper(I) oxide | Ammonia | Methanol (B129727) | 2 hours | ~95% | patsnap.com |

| Silver(I) oxide | Ammonia | Methanol | 1 hour | ~95% | patsnap.com |

| Copper(II) oxide | Ammonium (B1175870) sulfate (B86663) | Acetonitrile/Water | 4 hours | 85% | patsnap.com |

| Zinc oxide | Ammonium chloride | Ethanol/Water | 6 hours | 84% | patsnap.com |

| Cobalt(II) oxide | Ammonium acetate | Methanol/Water | 4 hours | 88% | google.com |

| Copper(I) oxide | Ammonium carbonate | Water | 4 hours | 86% | google.com |

Furthermore, the synthesis of analogues of 2-amino-4-methylpyridine (B118599) for the development of inhibitors for inducible nitric oxide synthase (iNOS) involves a variety of synthetic transformations on the pyridine ring, demonstrating the versatility of this class of compounds as building blocks in medicinal chemistry. nih.gov

Application as Auxiliary Agents in Chemical Processes

There is currently a lack of specific information in the reviewed scientific literature regarding the application of 3-Pyridinamine, 4-methyl-, 1-oxide as an auxiliary agent in chemical processes. Auxiliary agents are substances that are added to a reaction to improve its performance, for example, by acting as a phase-transfer catalyst, a resolving agent, or by influencing the stereochemical outcome of a reaction. While pyridine N-oxides, in general, can act as catalysts or ligands, their specific use as non-catalytic auxiliary agents is a less explored area for this particular compound.

Catalytic Roles of Pyridine N-Oxides and their Metal Complexes

Pyridine N-oxides and their metal complexes are known to play significant roles in catalysis. The N-oxide group can act as a ligand, coordinating to metal centers and influencing their catalytic activity. While direct catalytic applications of 3-Pyridinamine, 4-methyl-, 1-oxide are not widely reported, the behavior of related compounds provides strong indications of its potential.

For instance, tris[N,N-bis(trimethylsilyl)amido] complexes of group 3 metals have been shown to catalyze the ortho-C-H bond addition of pyridine derivatives to imines, a process known as aminomethylation. nih.gov This highlights the potential for metal complexes of substituted pyridines to facilitate C-H activation and functionalization reactions.

Furthermore, manganese(III) complexes with Schiff-base ligands have demonstrated catalytic activity in the aerobic oxidation of various substrates, including 2-aminophenol (B121084) and styrene. nih.gov These complexes serve as models for how metal complexes of 3-Pyridinamine, 4-methyl-, 1-oxide could potentially be employed as oxidation catalysts. The amino group on the pyridine ring could also play a role in coordinating the metal center or influencing the catalytic environment.

The table below presents kinetic data for the oxidation of 2-aminophenol catalyzed by manganese(III) complexes, illustrating the type of catalytic performance that could be investigated for complexes of 3-Pyridinamine, 4-methyl-, 1-oxide.

Table 2: Kinetic Parameters for the Catalytic Oxidation of 2-Aminophenol by Mn(III) Complexes

| Complex | Vmax (M/s) | KM (M) | kcat (s-1) | Reference |

|---|---|---|---|---|

| [Mn(L)(N3)(H2O)]·1/3H2O | 2.78 x 10-6 | 1.82 x 10-3 | 2.78 | nih.gov |

| [Mn(L)(NCS)(H2O)] | 3.33 x 10-6 | 2.14 x 10-3 | 3.33 | nih.gov |

(L = tetradentate Schiff-base ligand)

The synthesis of 3-amino-4-methylpyridine itself can be catalyzed by copper salts, such as copper sulfate, in the reaction of 3-halo-4-methylpyridine with ammonia, achieving high yields. google.com This points to the broader utility of metal catalysis in the synthesis and functionalization of this important pyridine scaffold.

Applications in Drug Discovery and Medicinal Chemistry Research

Application as Analytical Probes in Biological Assays

No published studies were found that describe the application of 3-Pyridinamine, 4-methyl-, 1-oxide as an analytical probe in biological assays. Although related compounds, such as certain aminopyridine derivatives, have been used in biochemical research for enzyme inhibition and receptor binding studies, there is no evidence to suggest that 3-Pyridinamine, 4-methyl-, 1-oxide has been developed or utilized for similar purposes. chemimpex.com

Radiopharmaceutical Applications (e.g., Development of PET Tracers)

The development and evaluation of 3-Pyridinamine, 4-methyl-, 1-oxide as a radiopharmaceutical, including for applications such as Positron Emission Tomography (PET) tracers, is not documented in the available scientific literature. Research in the area of PET tracers has explored other aminopyridine derivatives. For instance, analogues of 2-amino-4-methylpyridine (B118599) have been synthesized and evaluated as potential PET tracers for imaging inducible nitric oxide synthase (iNOS). nih.gov Furthermore, various radiolabeled aminopyridine derivatives have been developed for imaging neurodegenerative diseases. nih.gov However, none of these studies specifically mention or involve the use of 3-Pyridinamine, 4-methyl-, 1-oxide.

Mechanistic Studies of Biological Activity Modulation via N-Oxide Functionality

There is a lack of research on the mechanistic role of the N-oxide functional group in modulating the biological activity of 3-Pyridinamine, 4-methyl-, 1-oxide. General studies on other molecules have shown that N-oxide functionalities can influence properties such as water solubility, metabolic stability, and pharmacokinetics, and can sometimes be used as a prodrug strategy. acs.org Kinetic and mechanistic studies have been performed on the oxidation of related compounds like 3-aminopyridine, but specific investigations into how the N-oxide moiety of 3-Pyridinamine, 4-methyl-, 1-oxide affects its interaction with biological targets have not been reported.

Future Research Directions and Emerging Methodologies

Advancements in Sustainable and Green Synthetic Routes

The future synthesis of 3-Pyridinamine, 4-methyl-, 1-oxide is poised for significant advancements through the adoption of green chemistry principles. Traditional N-oxidation methods often rely on strong, hazardous oxidizing agents and organic solvents. Future research will likely focus on cleaner, more efficient alternatives.

Key Research Thrusts:

Catalytic Oxidation: The use of hydrogen peroxide as a benign oxidant, often in conjunction with a catalyst, presents a sustainable alternative to peracids. orgsyn.org Research into novel catalysts, potentially heterogeneous ones for easy separation and recycling, could dramatically improve the environmental footprint of the synthesis.

Continuous Flow Reactors: Moving from traditional batch processing to continuous flow systems offers numerous advantages. A study on 3-methylpyridine (B133936) N-oxide synthesis demonstrated that using a rotor-stator spinning disc reactor could achieve a specific productivity of 1960 kg h⁻¹mR⁻³ in just four minutes of reaction time, a significant intensification compared to conventional batch reactions that take hours. researchgate.net Applying similar solvent-less, high-shear continuous flow technology could lead to safer, more efficient, and scalable production of 3-Pyridinamine, 4-methyl-, 1-oxide. researchgate.net

Alternative Energy Sources: Exploring microwave-assisted or sonochemical methods for the N-oxidation step could reduce reaction times and energy consumption, contributing to a more sustainable process.

Exploration of Novel Reactivity and Transformation Pathways

The unique electronic structure of 3-Pyridinamine, 4-methyl-, 1-oxide, featuring an electron-donating amino group and an electron-withdrawing N-oxide function on the same pyridine (B92270) ring, suggests a rich and underexplored reactivity profile.

Electrophilic Cyclization: Research on related 3-amino-4-methylpyridines has shown they can undergo formal electrophilic [4+1]-cyclization when treated with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form 6-azaindole (B1212597) derivatives. rsc.org Future studies could investigate similar transformations for 3-Pyridinamine, 4-methyl-, 1-oxide. The N-oxide group's influence on the reactivity of the methyl and amino groups would be a key area of investigation, potentially leading to novel heterocyclic scaffolds.

Metal-Catalyzed Cross-Coupling: The pyridine ring can be a substrate for various cross-coupling reactions. Future work could explore how the combined presence of the amine and N-oxide substituents directs C-H activation or participates in coupling reactions (e.g., Suzuki, Buchwald-Hartwig), opening pathways to complex, functionalized derivatives.

Rearrangement Reactions: Pyridine N-oxides are known to undergo characteristic rearrangements. A systematic study of the behavior of 3-Pyridinamine, 4-methyl-, 1-oxide under thermal, photochemical, or acid-catalyzed conditions could uncover novel transformation pathways and provide access to unique isomers or ring-opened products.

Development of Advanced Analytical and Structural Characterization Techniques

Thorough characterization is fundamental to understanding the properties and reactivity of 3-Pyridinamine, 4-methyl-, 1-oxide. While standard techniques are applicable, emerging methods can provide deeper insights.

Crystallographic Studies: Obtaining a single-crystal X-ray structure is a high priority. This would provide definitive data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. In a study of a related vanadium complex containing 4-methylpyridine-N-oxide, X-ray crystallography was essential to define the tetragonal pyramidal coordination geometry around the metal center. researchgate.net Similar analyses would be invaluable for the title compound.

Advanced NMR Spectroscopy: Beyond standard ¹H and ¹³C NMR, advanced two-dimensional techniques (COSY, HSQC, HMBC) will be crucial for unambiguous assignment of all signals. Solid-state NMR could also be employed to study the compound's structure and dynamics in the solid phase.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. nist.gov Techniques like tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, providing structural clues and aiding in the identification of reaction products and metabolites in future studies. The NIST Chemistry WebBook lists mass spectral data for the related 4-methylpyridine (B42270), 1-oxide, which serves as a reference for potential fragmentation. nist.gov

Refinement of Computational Models for Predictive Chemical Behavior

Computational chemistry is an indispensable tool for predicting and rationalizing the behavior of molecules. For 3-Pyridinamine, 4-methyl-, 1-oxide, computational models can guide experimental work and provide insights that are difficult to obtain through experiments alone.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure, vibrational frequencies (IR spectra), and NMR chemical shifts. A study on 4-methylpyridine-N-oxide showed that DFT calculations (B3LYP/cc-pVTZ) accurately reproduced experimental geometric parameters obtained from gas-phase electron diffraction. nih.gov The same study used Natural Bond Orbital (NBO) analysis to investigate the electronic density and the nature of the N→O bond. nih.gov Applying these methods to 3-Pyridinamine, 4-methyl-, 1-oxide would elucidate the electronic interplay between the amino and N-oxide groups.

Reaction Pathway Modeling: Computational modeling can be used to calculate the transition state energies for potential reactions, predicting the most likely transformation pathways and explaining observed regioselectivity. This would be particularly useful for exploring the potential cyclization and rearrangement reactions mentioned in section 9.2.

Predictive Property Calculations: Models can predict key physicochemical properties, such as pKa, solubility, and lipophilicity (logP), which are crucial for designing applications, for instance, in medicinal chemistry or materials science.

The table below illustrates the type of comparative data that can be generated through a combination of experimental work and computational modeling, using the related 4-methylpyridine-N-oxide as an example.

| Parameter | Experimental Value (GED) | Calculated Value (DFT) |

|---|---|---|

| Symmetry | CS | CS |

| r(N→O) Bond Length (Å) | 1.303 | 1.281 |

| ∠C-N-C Angle (°) | 123.3 | 123.5 |

| Pyridine Ring | Planar | Planar |

Rational Design of Derivatives for Highly Targeted Applications

The scaffold of 3-Pyridinamine, 4-methyl-, 1-oxide is a promising starting point for the rational design of new molecules with specific functions, particularly in medicinal chemistry.

Scaffold Hopping and Bioisosteric Replacement: The aminopyridine motif is a common feature in kinase inhibitors. Researchers have used related pyrazolo[3,4-b]pyridine scaffolds as a basis for designing potent inhibitors of Tropomyosin receptor kinases (TRKs). nih.gov In one such study, derivatives were synthesized and evaluated, leading to a compound with an IC₅₀ value of 56 nM against TRKA. nih.gov Similarly, 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as small-molecule inhibitors of the PD-1/PD-L1 interaction, with one compound showing an IC₅₀ of 9.6 nM. nih.gov Future research could use the 3-pyridinamine, 4-methyl-, 1-oxide core as a novel scaffold, employing computer-aided drug design to model interactions with biological targets and guide the synthesis of derivatives with high potency and selectivity.

Structure-Activity Relationship (SAR) Studies: A systematic derivatization of the parent molecule would be a key research direction. By modifying the amino group, adding substituents to the pyridine ring, or altering the methyl group, researchers can build a comprehensive SAR profile. This involves synthesizing a library of related compounds and evaluating them in biological assays to understand how structural changes affect activity.

Prodrug Strategies: The N-oxide functionality can be used as a prodrug motif. In hypoxic environments, such as those found in solid tumors, N-oxides can be bioreduced to the corresponding pyridine, releasing an active drug. Future work could explore designing derivatives of 3-Pyridinamine, 4-methyl-, 1-oxide where the N-oxide acts as a trigger for targeted drug release.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 3-Pyridinamine,4-methyl-,1-oxide(9CI)?

- Answer : The compound is synthesized via oxidation of 3-amino-4-methylpyridine using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in acetic acid under reflux. Purification involves recrystallization or silica gel chromatography. Key characterization includes:

- Mass Spectrometry : Exact mass = 207.0571642 (for molecular ion [M⁺]) .

- ¹H/¹³C NMR : Methyl group (δ ~2.4 ppm in ¹H NMR; δ ~20 ppm in ¹³C NMR) and N-oxide signals (δ ~8.5 ppm for pyridine protons) .

- IR Spectroscopy : N-O stretch at ~1250–1300 cm⁻¹ .

Q. How can the solubility and stability of 3-Pyridinamine,4-methyl-,1-oxide(9CI) be experimentally determined for biological assays?

- Answer :

- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, PBS) at 25°C, quantified via UV-Vis spectroscopy (λ_max ~260 nm).

- Stability : Monitor degradation in aqueous buffers (pH 4–9) over 24–72 hours using HPLC with a C18 column .

Advanced Research Questions

Q. What computational approaches predict the electronic effects of the methyl and N-oxide groups on reactivity?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electron distribution. Key findings:

-

Methyl group donates electrons (+I effect), increasing electron density at C-2 and C-6 positions.

-

N-oxide enhances electrophilic substitution at C-2 due to resonance stabilization.

-

Table : Calculated Mulliken charges for comparison with unsubstituted analogs .

Position Charge (Substituted) Charge (Unsubstituted) C-2 -0.12 -0.08 C-4 +0.05 +0.01 N-O -0.45 N/A

Q. How can contradictory cytotoxicity data across cell lines be resolved?

- Answer : Contradictions may stem from cell-specific uptake or metabolic differences. Methodological recommendations:

- Standardization : Use identical assay conditions (e.g., incubation time = 48 hours, 10% FBS).

- Mechanistic Studies : Perform RNA-seq to identify differential gene expression in sensitive vs. resistant lines.

- Dose Optimization : Test IC₅₀ values in triplicate across 5–7 concentrations .

Q. What strategies optimize regioselective functionalization of the pyridine ring?

- Answer :

- Electrophilic Substitution : Use nitration (HNO₃/H₂SO₄) to target C-2 (favored by N-oxide’s resonance).

- Nucleophilic Aromatic Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to activate C-3/C-5 positions.

- Validation : Track reaction progress via LC-MS and isolate products using preparative TLC .

Data Contradiction Analysis

Q. Why do reported melting points vary across literature sources?

- Answer : Variations arise from impurities or polymorphic forms. Mitigation steps:

- Purification : Recrystallize from ethanol/water (1:1 v/v) and confirm purity via DSC (sharp endothermic peak).

- Polymorphism Screening : Use X-ray crystallography to identify dominant crystal forms .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., H₂O₂ concentration, temperature) to ensure consistency.

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate cell line authenticity via STR profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.